3-(4-fluorophenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a thiazole ring, and a triazolopyrimidine core, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine derivatives with excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the one-pot catalyst-free procedure mentioned above could be adapted for large-scale synthesis due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenyl and thiazole groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(4-fluorophenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met kinase, a key enzyme involved in cancer cell proliferation . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity and thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b]triazole: Shares a similar thiazole and triazole structure.
Triazolo[1,5-a]pyrimidine: Contains a triazolopyrimidine core similar to the target compound.
Triazolo[3,4-b][1,3,4]thiadiazine: Another related compound with a similar heterocyclic structure.
Uniqueness
What sets 3-(4-fluorophenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one apart is its combination of a fluorophenyl group with a thiazole and triazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H7FN6OS |
---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-6-(1,3-thiazol-2-yl)triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C13H7FN6OS/c14-8-1-3-9(4-2-8)20-11-10(17-18-20)12(21)19(7-16-11)13-15-5-6-22-13/h1-7H |
InChI Key |
FGLFROROZUXZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)C4=NC=CS4)N=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.